Product packaging for Sulforhodamine 101 DHPE(Cat. No.:)

Sulforhodamine 101 DHPE

Cat. No.: B1222677
M. Wt: 1381.8 g/mol
InChI Key: DLENCXDZIZEKQI-KINGROEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Amphiphilic Fluorescent Conjugates in Membrane and Cellular Investigations

Amphiphilic fluorescent conjugates are molecules that possess both a hydrophilic (water-attracting) and a lipophilic (fat-attracting) component, linked to a fluorescent dye. This dual nature allows them to insert into and label lipid bilayers, the fundamental structure of all cellular membranes. nih.govuq.edu.au The lipophilic portion, often a lipid tail, anchors the probe within the membrane, while the fluorescent part reports on the probe's location and environment. nih.gov

The significance of these probes lies in their ability to provide high-contrast imaging of cell membranes with minimal background fluorescence. nih.govchinesechemsoc.org Many of these probes are designed to be "turn-on" fluorophores; they are weakly fluorescent in aqueous environments but become brightly fluorescent upon insertion into the lipophilic membrane, thus reducing the need for washing steps in imaging protocols. nih.gov This property is crucial for long-term, live-cell imaging, allowing researchers to track cellular processes in real-time without disturbing the cells. nih.gov

Historical Context and Development of Rhodamine-Based Dyes in Biological Imaging

The journey of fluorescent probes in biology began in the mid-19th century. annualreviews.org The first synthetic dye, mauvine, was created accidentally in 1856. annualreviews.org This was followed by the synthesis of fluorescein (B123965) in 1871 by Adolf von Baeyer. annualreviews.org A few years later, in 1887, the industrial chemist Ceresole synthesized a new class of red-shifted dyes he named rhodamines, derived from the Greek word for rose, "rhodon," reflecting their color. annualreviews.orgfluorofinder.com

Rhodamine dyes quickly proved to be valuable tools in biological research due to their excellent photophysical properties. researchgate.netrsc.org These properties include high absorption coefficients in the visible spectrum, strong fluorescence quantum yields, and good photostability. researchgate.net Over the past century, extensive research has been dedicated to modifying the basic rhodamine structure to create a vast library of derivatives with improved characteristics, such as increased brightness, enhanced photostability, and a range of emission wavelengths. annualreviews.orgfluorofinder.com These advancements have solidified the role of rhodamine-based dyes as some of the most widely used fluorophores in modern biological and biochemical research. annualreviews.org

Rationale for the Specific Utility of Sulforhodamine 101 DHPE as a Molecular Tool in Contemporary Research Paradigms

This compound is a prime example of a highly specialized rhodamine-based probe. It is synthesized by conjugating the red fluorescent dye Sulforhodamine 101 to the phospholipid 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE). glpbio.commedchemexpress.com This specific combination of a well-characterized fluorophore with a lipid anchor gives this compound its unique utility in a variety of research applications.

One of the key applications of Sulforhodamine 101, the fluorescent component of the probe, is as a selective marker for astrocytes, a type of glial cell in the brain. nih.govtocris.comnih.gov This selectivity has made it an invaluable tool in neuroscience for studying the structure and function of these important cells in both healthy and diseased states, such as in models of glioblastoma and Alzheimer's disease. nih.govfrontiersin.org

The DHPE lipid anchor allows the Sulforhodamine 101 dye to be stably incorporated into lipid bilayers. glpbio.commedchemexpress.com This makes this compound an excellent tool for a range of membrane-related studies, including the imaging of supported lipid bilayers, the detection of protein-ligand binding events on these bilayers, and monitoring the colocalization of different lipid probes in liposomes through Förster Resonance Energy Transfer (FRET). glpbio.commedchemexpress.com FRET-based assays using this probe can provide information about the proximity of molecules on the nanometer scale. uno.edu

The photophysical properties of this compound are also a significant factor in its utility. It exhibits a high fluorescence quantum yield, meaning it efficiently converts absorbed light into emitted fluorescent light, resulting in a bright signal. escholarship.orgomlc.org Its excitation and emission maxima are in the red region of the spectrum, which is advantageous for biological imaging as it minimizes autofluorescence from cellular components. glpbio.commedchemexpress.comnih.gov

Properties of this compound

PropertyValueSource
Excitation Maximum ~586 nm glpbio.commedchemexpress.com
Emission Maximum ~605 nm glpbio.commedchemexpress.com
Fluorescent Component Sulforhodamine 101 glpbio.commedchemexpress.com
Lipid Anchor 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DHPE) glpbio.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C74H117N4O14PS2 B1222677 Sulforhodamine 101 DHPE

Properties

Molecular Formula

C74H117N4O14PS2

Molecular Weight

1381.8 g/mol

IUPAC Name

N,N-diethylethanamine;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

InChI

InChI=1S/C68H102N3O14PS2.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-62(72)81-50-54(84-63(73)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51-83-86(74,75)82-46-41-69-87(76,77)55-39-40-56(61(49-55)88(78,79)80)64-59-47-52-33-29-42-70-44-31-35-57(65(52)70)67(59)85-68-58-36-32-45-71-43-30-34-53(66(58)71)48-60(64)68;1-4-7(5-2)6-3/h39-40,47-49,54,69H,3-38,41-46,50-51H2,1-2H3,(H-,74,75,78,79,80);4-6H2,1-3H3/t54-;/m1./s1

InChI Key

DLENCXDZIZEKQI-KINGROEASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=CC(=C(C=C1)C2=C3C=C4CCC[N+]5=C4C(=C3OC6=C2C=C7CCCN8C7=C6CCC8)CCC5)S(=O)(=O)[O-])OC(=O)CCCCCCCCCCCCCCC.CCN(CC)CC

Synonyms

1-palmitoyl-2-(12-((7-nitro-2,1,3-benzoxadiazol-4-yl)amino)dodecanoyl)phosphatidylcholine
1-palmitoyl-2-(12-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)lauroyl)-sn-glycero-3-phosphocholine
P-C12-NBD-PC
TR-DHPE

Origin of Product

United States

Methodological Frameworks for Research Utilizing Sulforhodamine 101 Dhpe

Strategies for Cellular and Subcellular Labeling with Sulforhodamine 101 DHPE

The lipophilic nature of this compound facilitates its incorporation into cellular membranes, making it a versatile probe for various labeling strategies.

Protocols for Plasma Membrane Visualization in Live and Fixed Cell Systems

This compound is widely used for labeling the plasma membrane of both live and fixed cells. bioscience.co.uk In live-cell imaging, the dye can be directly added to the cell culture medium, where it spontaneously inserts into the outer leaflet of the plasma membrane. This allows for the real-time visualization of membrane dynamics, such as cell migration, division, and fusion. For fixed-cell applications, cells are typically fixed with formaldehyde (B43269) before or after staining with this compound. bioscience.co.uk While formaldehyde fixation preserves the membrane staining, permeabilization with detergents can compromise the integrity of the plasma membrane labeling. bioscience.co.uk

A common protocol for labeling live cells involves incubating them with a solution containing this compound for a specific duration, followed by washing to remove excess dye. The concentration of the dye and incubation time can be optimized depending on the cell type and experimental requirements. For instance, in one study, planar POPC membranes were doped with 0.1 mol % this compound for fluorescence microscopy. core.ac.uk

Techniques for Intracellular Compartment and Organelle Tracing via this compound Uptake

While primarily a plasma membrane stain, this compound can be internalized by cells through endocytosis, allowing for the tracing of intracellular compartments and organelles. aatbio.combiotium.com Following insertion into the plasma membrane, the dye can be trafficked to various endosomal and lysosomal compartments. This process can be monitored over time to study the dynamics of endocytic pathways.

For example, studies have utilized Rhodamine-DHPE to follow membrane trafficking during endocytosis. biotium.com The progression of the fluorescent signal from the plasma membrane to internal vesicles provides insights into the rates and routes of internalization.

Advanced Approaches for Microinjection and Incubation-Based Delivery of this compound for In Vitro and Ex Vivo Studies

Beyond simple incubation, more advanced delivery methods can be employed for specific research applications. Microinjection allows for the direct delivery of this compound into the cytoplasm of a single cell, enabling precise labeling of intracellular membranes. This technique is particularly useful for studying the dynamics of specific organelles without labeling the entire cell population.

Incubation-based delivery can be refined for ex vivo studies on tissue slices. For instance, acute brain slices can be incubated in a solution containing Sulforhodamine 101 to label specific cell types, such as astrocytes. meduniwien.ac.atfrontiersin.org This method has been instrumental in studying the morphology and physiology of glial cells within the context of their native tissue environment. meduniwien.ac.atnih.gov

Quantitative and High-Resolution Imaging Modalities Employing this compound

The bright and photostable fluorescence of this compound makes it an excellent candidate for advanced imaging techniques, enabling both quantitative analysis and high-resolution visualization of cellular structures.

Confocal and Multiphoton Microscopy for Spatiotemporal Analysis of this compound Distribution

Confocal and multiphoton microscopy are powerful techniques for imaging this compound-labeled cells with high resolution and optical sectioning capabilities. springernature.com Confocal microscopy effectively removes out-of-focus light, resulting in sharp, detailed images of labeled membranes. Multiphoton microscopy offers advantages for imaging deep within living tissues, with reduced phototoxicity and scattering. springernature.com

These techniques allow for the spatiotemporal analysis of this compound distribution, providing quantitative data on membrane dynamics. For example, fluorescence recovery after photobleaching (FRAP) experiments can be performed to measure the lateral diffusion of the probe within the membrane, offering insights into membrane fluidity. Furthermore, the colocalization of this compound with other fluorescently labeled proteins or lipids can be quantified to study their interactions within specific membrane domains.

A study on the developmental profile of glial cells in rat hippocampus utilized two-photon laser scanning microscopy with an excitation wavelength of 850 nm to image Sulforhodamine 101-labeled cells. meduniwien.ac.at

Super-Resolution Microscopy Techniques (e.g., STED, SIM) Applied to this compound-Labeled Membrane Structures

To overcome the diffraction limit of conventional light microscopy, super-resolution techniques such as Stimulated Emission Depletion (STED) and Structured Illumination Microscopy (SIM) can be applied to image this compound-labeled structures. wikipedia.orgtechnologynetworks.com These methods can achieve resolutions well below 200 nm, revealing fine details of membrane organization that are not discernible with conventional microscopy. technologynetworks.comibidi.com

STED microscopy uses a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution. technologynetworks.com SIM, on the other hand, illuminates the sample with a patterned light and uses the resulting moiré fringes to reconstruct a super-resolved image. technologynetworks.com The application of these techniques to this compound-labeled membranes can provide unprecedented views of lipid domains, protein-lipid interactions, and the intricate architecture of cellular organelles.

Time-Lapse Imaging for Dynamic Processes Monitored with this compound

This compound is a valuable tool for monitoring dynamic cellular and subcellular processes in real-time due to its stable and bright fluorescence and its ability to integrate into lipid bilayers. scbt.comescholarship.org Its lipophilic nature, conferred by the dihexadecanoylphosphatidylethanolamine (DHPE) tail, allows it to stably incorporate into cellular membranes, making it an excellent probe for tracking membrane dynamics, trafficking, and protein-lipid interactions over time. scbt.comnih.gov

Time-lapse fluorescence microscopy using this compound enables researchers to visualize and analyze various dynamic events. For instance, it has been employed to study the perturbation of artificial lipid membranes by viral proteins. In one study, this compound-doped planar lipid membranes were used to visualize the membrane-disordering effects of the HIV-1 Nef protein. nih.gov Time-lapse images captured after the addition of the protein revealed significant changes in membrane integrity, demonstrating the probe's utility in monitoring protein-induced membrane dynamics. nih.gov

The fluorescence of this compound is also sensitive to its local environment, a property that can be exploited to monitor changes in membrane properties. scbt.com Furthermore, the sulforhodamine 101 moiety itself has been used in time-lapse imaging to track the transfer of molecules between cells. Studies have shown that sulforhodamine 101 (SR101) can be transferred between astrocytes and from astrocytes to oligodendrocytes, likely via gap junctions. nih.gov Time-lapse imaging revealed the temporal dynamics of this transfer, with newly labeled cells appearing over time, providing insights into intercellular communication pathways. nih.gov This suggests that this compound could potentially be used to follow the exchange of membrane components between interacting cells.

Research findings from time-lapse studies are summarized in the table below.

Research Area Experimental System Dynamic Process Monitored Key Finding Reference
Membrane PerturbationThis compound-doped POPC membranesEffect of HIV-1 Nef protein on lipid bilayer integrity.Addition of the protein led to visible disruption and disordering of the lipid membrane over time. nih.gov
Intercellular TransferIn vivo rodent neocortex (using SR101)Transfer of the fluorescent dye between glial cells.Time-lapse imaging showed SR101 transfer from astrocytes to oligodendrocytes, indicating gap-junctional coupling. nih.gov
Membrane DynamicsSupported lipid bilayersReal-time tracking of lipid interactions and dynamics.The probe's fluorescence is sensitive to the local environment, enabling the monitoring of lipid dynamics. scbt.com

Flow Cytometry and Cell Sorting Applications Utilizing this compound Fluorescence

The fluorescent properties of the sulforhodamine 101 moiety make it highly suitable for flow cytometry applications. nih.govresearchgate.net The dye can be excited by the common 488 nm laser line found in most cytometers, and it emits in the red spectrum (around 600-605 nm). nih.govcaymanchem.comglpbio.com This spectral characteristic is advantageous as it allows for multiplexing with other common fluorophores that emit in the green (like FITC) and blue (like DAPI) channels, enabling multi-parameter analysis of cell populations. nih.govresearchgate.net

As a lipid probe, this compound can be used to label cell membranes for analysis by flow cytometry. This allows for the study of membrane integrity or the characterization of extracellular vesicles. More commonly, the sulforhodamine 101 dye itself (often referred to as SR101) is used as a fluorescent stain for total cellular protein. nih.govresearchgate.net By binding ionically to proteins, the fluorescence intensity of SR101 correlates with the total protein content of a cell, providing a valuable parameter for assessing cell size and metabolic state. nih.govresearchgate.net This application is particularly useful for distinguishing between different cell states, such as resting versus activated lymphocytes. nih.gov

Quantification and Phenotyping of this compound-Positive Cell Populations

Flow cytometry using Sulforhodamine 101 provides a robust method for quantifying and phenotyping specific cell populations. When used as a total protein stain, SR101 fluorescence intensity allows for the quantification of changes in cellular protein content in response to various stimuli. nih.gov For example, it has been used to demonstrate increased protein content in pokeweed mitogen-stimulated lymphocytes, reflecting their blast transformation. nih.gov This allows researchers to quantify the percentage of activated cells within a heterogeneous population.

Furthermore, SR101 has been identified as a specific marker for certain cell types, particularly astrocytes in the central nervous system. uzh.chnih.gov Studies have shown that SR101 is selectively taken up by protoplasmic astrocytes in the neocortex, allowing them to be distinguished from other cell types like microglia or neurons. uzh.chnih.gov This specificity has been extended to the identification of human astrocytoma cells in animal models of glioblastoma. nih.gov In flow cytometry, this specific labeling would translate to a distinct, high-fluorescence population, enabling the precise quantification and phenotyping of these cells from a mixed sample. For instance, in a disaggregated brain tumor sample, SR101 staining could quantify the percentage of astrocytoma cells. nih.gov

The table below details research findings related to the quantification of cell populations using SR101.

Application Cell Type Basis of Quantification Key Finding Reference
Total Protein AnalysisHuman LymphocytesCorrelation of SR101 fluorescence with total cellular protein.Demonstrated increased fluorescence in mitogen-stimulated lymphocytes, allowing quantification of blast transformation. nih.govresearchgate.net
Specific Cell LabelingRodent AstrocytesSelective uptake of SR101 by astrocytes in vivo.Nearly all GFAP-expressing astrocytes were colabeled by SR101, allowing for their specific quantification. uzh.ch
Tumor Cell IdentificationHuman Astrocytoma CellsSelective labeling of astrocytoma cells in xenograft models.SR101 labeled a high percentage (86.5%) of astrocytoma cells but very few lymphoma cells (2.19%). nih.gov

Isolation of Specific Cell Types Based on this compound Staining Patterns

A direct extension of identifying and quantifying cell populations by flow cytometry is the ability to physically isolate them using Fluorescence-Activated Cell Sorting (FACS). abcam.com The strong red fluorescence of this compound or its parent dye, SR101, serves as an ideal signal for sorting. abcam.com Cells that exhibit high fluorescence intensity due to specific uptake or high protein content can be gated and collected for downstream applications, such as primary cell culture, transcriptomic analysis, or proteomics.

For example, based on the finding that SR101 specifically labels astrocytes, FACS could be employed to isolate a pure population of live astrocytes from a mixed glial preparation for further study. uzh.chnih.gov This would be invaluable for investigating the specific roles of astrocytes in brain function and disease. Similarly, the selective labeling of human astrocytoma cells could be exploited to sort tumor cells from surrounding healthy tissue in a xenograft model, enabling detailed molecular characterization of the cancer cells. nih.gov The ability to sort cells based on total protein content using SR101 also provides a method for isolating cells at different stages of the cell cycle or activation states, which often correlate with changes in cell size and protein synthesis. nih.gov

Elucidation of Fundamental Biological Phenomena Through Sulforhodamine 101 Dhpe Based Research

Investigations into Membrane Organization and Dynamics

The dynamic and complex nature of cellular membranes is central to their function. Sulforhodamine 101 DHPE has been instrumental in dissecting the intricate organization and behavior of these essential biological structures.

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids. nih.gov These domains are thought to play crucial roles in cellular processes such as signal transduction and intracellular trafficking. nih.gov this compound's interactions with membrane components can influence the formation of lipid rafts. scbt.com Due to its preference for certain lipid environments, this probe can be used to visualize and characterize these microdomains.

Research has shown that some fluorescent probes, including those similar to this compound, preferentially partition into either the liquid-ordered (lo) or liquid-disordered (ld) phases of a membrane. uni-goettingen.de This differential partitioning allows for the visualization of phase separation and the identification of lipid rafts. For instance, Texas Red-DHPE, a close analog, is known to partition into the liquid disordered phase, making it a useful marker for these domains. uni-goettingen.deresearchgate.net Studies utilizing this property have helped to map the phase behavior of model membranes and understand how different lipid compositions influence the formation and stability of these microdomains. uni-goettingen.de

ProbePreferred PhaseApplication
Texas Red-DHPELiquid Disordered (ld)Visualization and characterization of ld domains in phase-separated membranes. uni-goettingen.deresearchgate.net

Membrane fluidity is a critical parameter that affects numerous cellular functions, including the activity of membrane-bound enzymes and transport systems. This compound serves as a sensitive indicator of the local membrane environment, allowing for the real-time monitoring of lipid dynamics. scbt.com

The rotational freedom of fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is sensitive to the acyl chain order and thus provides an indirect measure of membrane fluidity. embopress.org While not directly this compound, the principles of using fluorescent probes to assess membrane fluidity are well-established. For instance, high fluorescence anisotropy of DPH indicates low membrane fluidity. embopress.org Similarly, the fluorescence emission spectrum of the dye Laurdan is sensitive to lipid packing and the penetration of water into the membrane, providing information on the local fluidity. embopress.orgmdpi.com

Atomistic molecular dynamics simulations have shown that fluorescent labels like Texas Red, the fluorophore in this compound, can impact the properties of the host membrane. researchgate.net For example, Texas Red-DHPE was found to bind to 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) lipids through electrostatic interactions, which in turn reduced the diffusion coefficient of the labeled lipid by approximately 34% compared to unlabeled DPPC. researchgate.net This finding underscores the importance of considering the probe's influence when interpreting experimental data on lipid diffusion.

Membrane fusion and fission are fundamental processes involved in a multitude of cellular events, including vesicle transport, viral entry, and cell division. yale.edu this compound has been effectively employed to study these dynamic membrane remodeling events.

In studies of giant unilamellar vesicles (GUVs), Texas Red-DHPE has been used to visualize budding and division processes. nih.gov Researchers observed an asymmetrical distribution of the fluorescent dye between the mother vesicles and the newly formed daughter vesicles, providing insights into the lipid sorting that occurs during fission. nih.gov

Furthermore, in viral fusion assays, the dequenching of self-quenched Texas Red-DHPE in labeled vesicles upon fusion with a target membrane provides a real-time readout of lipid mixing. chemrxiv.org This technique has been used to investigate the fusion kinetics of influenza virus with vesicles composed of archaeal lipids, revealing that these membranes can facilitate fusion. chemrxiv.org Similarly, content mixing assays using the soluble dye sulforhodamine B can be employed to monitor the complete fusion process where the contents of the vesicle are released into the target compartment. nih.gov

The interaction between proteins and lipids is crucial for maintaining membrane structure and function. This compound has been utilized to investigate these interactions and their consequences for membrane organization. The amphiphilic nature of this compound facilitates its integration into lipid bilayers and allows it to interact with membrane proteins. scbt.com

Molecular dynamics simulations have provided detailed insights into the interactions between Texas Red-DHPE and surrounding lipids. escholarship.org These studies revealed that the dye can form clusters with unlabeled phospholipids, such as DPPC, through electrostatic interactions between the phosphate (B84403) group of the phospholipid and the aryl group of the Texas Red moiety. escholarship.org This binding affects the localization and diffusion of the probe within the membrane. escholarship.org Understanding these protein-lipid and probe-lipid interactions is critical for accurately interpreting data from fluorescence microscopy experiments aimed at studying membrane protein organization and dynamics. Research has also shown that the ENTH domain of the protein epsin1, which is involved in clathrin-mediated endocytosis, binds to membranes and induces curvature, a process that can be influenced by the lipid composition of the membrane. researchgate.net

Studies on Membrane Fusion, Fission, and Remodeling Events Employing this compound Labeling

Research on Intercellular Communication and Molecular Exchange

Effective communication between cells is essential for the coordinated function of tissues and organs. This compound has proven to be a valuable tool for studying the mechanisms of direct molecular exchange between adjacent cells.

Gap junctions are specialized intercellular channels that permit the direct passage of small molecules and ions between the cytoplasm of neighboring cells. The water-soluble form of sulforhodamine 101 has been used as a tracer to study gap junctional intercellular communication. biotium.com

Studies have shown that sulforhodamine 101 can be taken up by astrocytes and spread to adjacent, coupled cells through gap junctions. nih.gov However, the mechanism of uptake into the initial cell is thought to be an active transport process rather than simple diffusion through hemichannels. nih.govfrontiersin.org Research has indicated that the uptake of sulforhodamine 101 into hippocampal astrocytes can be reduced by inhibitors of organic anion transporting polypeptides, suggesting an active transport mechanism. nih.govplos.org While carbenoxolone, a gap junction blocker, can reduce the spread of the dye, it is thought to act on the gap junctions themselves rather than the initial uptake. plos.org The observation that sulforhodamine 101 can diffuse from astrocytes to oligodendrocytes via gap junctions further highlights its utility in studying intercellular connectivity, but also underscores the need for careful interpretation of which cell types are labeled. frontiersin.org

Tracking Biogenesis, Secretion, and Cellular Uptake of Extracellular Vesicles Labeled with this compound

Extracellular vesicles (EVs), including exosomes and microvesicles, are nano-sized, membrane-bound structures secreted by cells that play crucial roles in intercellular communication by transporting various biomolecules such as proteins, lipids, and nucleic acids. researchgate.netnih.gov The study of their biogenesis, secretion, and uptake is fundamental to understanding their physiological and pathological functions. nih.govnih.govmdpi.comresearchgate.net

This compound, due to its lipophilic nature, readily integrates into the lipid bilayers of cellular and vesicular membranes. caymanchem.commedchemexpress.commedchemexpress.combertin-bioreagent.com This property allows for the direct labeling of EVs, enabling researchers to track their dynamic processes. The general steps involved in EV biogenesis include the inward budding of the endosomal membrane to form multivesicular bodies (MVBs), which then fuse with the plasma membrane to release their intraluminal vesicles as exosomes. nih.govmdpi.comfrontiersin.org The secretion and subsequent uptake of these vesicles by recipient cells can be visualized using fluorescence microscopy techniques when the EVs are labeled with this compound. caymanchem.commedchemexpress.com

Research has employed fluorescently labeled EVs to investigate their pathways and functional consequences. For instance, studies have utilized various labeling strategies, including lipophilic dyes and fluorescently tagged antibodies against EV-specific proteins like CD63 and TSG101, to visualize and track EVs. researchgate.net These methods allow for the confirmation of EV uptake by recipient cells and the study of their subsequent intracellular localization. researchgate.netnih.gov

PropertyDescription
Probe This compound
Mechanism Integration into the lipid bilayer of extracellular vesicles. caymanchem.commedchemexpress.commedchemexpress.combertin-bioreagent.com
Application Tracking the biogenesis, secretion, and uptake of EVs. nih.govnih.govmdpi.comresearchgate.net
Visualization Fluorescence microscopy. nih.govresearchgate.net

Exploration of Synaptic Connectivity and Neural Circuit Architecture through this compound-Based Tracing

Understanding the intricate wiring of the brain is a central goal of neuroscience. Sulforhodamine 101 has been utilized as a polar tracer for investigating neuronal morphology and connectivity. biotium.com Its ability to be taken up by active neurons and transported retrogradely allows for the mapping of neural circuits. nih.gov

The activity-dependent uptake of sulforhodamine at synapses provides a means to identify and trace active neural pathways. nih.govfrontiersin.org For example, during serotonin-induced locomotor-like activity in the neonatal rat spinal cord, sulforhodamine-101 was used to identify and map the distribution of activated premotor neurons. nih.gov This research demonstrated that the dye is taken up via synaptic activity-dependent endocytosis and subsequently transported, revealing the diffuse distribution of neurons involved in the locomotor network. nih.gov

While Sulforhodamine 101 itself has been used for this purpose, the lipophilic nature of this compound allows for stable and long-term labeling of neuronal membranes, making it suitable for chronic imaging studies of neural circuits. The stable integration into the plasma membrane facilitates the visualization of neuronal processes and their connections over extended periods.

Cell Type-Specific Identification and Functional Analysis in Complex Biological Systems

A significant application of Sulforhodamine 101 and its derivatives lies in their ability to selectively label specific cell types within heterogeneous biological tissues, particularly in the central nervous system (CNS). uzh.chnih.govspringernature.com

Astrocytic Identification and Morphological Characterization in Central Nervous System Research via this compound

Sulforhodamine 101 has been widely recognized as a specific marker for astrocytes in the neocortex and hippocampus. uzh.chnih.govspringernature.commeduniwien.ac.at It is readily taken up by protoplasmic astrocytes, allowing for their high-contrast visualization in vivo using techniques like two-photon microscopy. uzh.chnih.govspringernature.com This specificity has been confirmed through immunohistochemistry and co-localization with astrocyte-specific markers like Glial Fibrillary Acidic Protein (GFAP) and in transgenic mice expressing EGFP in astrocytes. uzh.chmeduniwien.ac.at

The labeling allows for detailed morphological characterization of astrocytes, including the visualization of their fine processes and their close association with the cortical microvasculature. uzh.chnih.gov However, it's important to note that the specificity of SR101 for astrocytes can vary depending on the brain region and experimental conditions, with some studies reporting labeling of other cell types like oligodendrocytes. frontiersin.orgcreative-biolabs.comresearchgate.net

FindingOrganism/ModelSignificanceReference
Specific uptake by protoplasmic astrocytesRodent neocortexEnables in vivo imaging of astrocyte structure and morphology. uzh.chnih.gov
Co-localization with GFAPRat hippocampusConfirms the astrocytic identity of SR101-positive cells. meduniwien.ac.at
Labeling of EGFP-expressing astrocytesTransgenic miceDemonstrates specificity for astrocytes over microglia. uzh.chspringernature.com
Visualization of astrocyte-vasculature associationRodent cortexHighlights the structural relationship between astrocytes and blood vessels. uzh.chnih.gov

Elucidation of Glial-Neuronal Interactions and Their Physiological Modulations Using this compound Probes

The ability to specifically label astrocytes with Sulforhodamine 101 has been pivotal in studying the dynamic interactions between glia and neurons. By combining SR101 staining with calcium imaging, researchers have been able to distinguish and simultaneously measure calcium dynamics in both astrocytic and neuronal networks in vivo. uzh.chnih.govresearchgate.net

These studies have revealed distinct calcium signaling patterns in astrocytes compared to neurons, providing insights into the concept of the "tripartite synapse," where astrocytes actively modulate synaptic transmission. uzh.chresearchgate.net For instance, research has shown that astrocytes can selectively respond to the activity of specific neuronal subpopulations, indicating a high degree of specificity in glial-neuronal communication. researchgate.net The use of SR101 as an astrocyte marker has been instrumental in dissecting these complex signaling events. uzh.chresearchgate.net

Examination of Endothelial Cell Layer Integrity and Permeability Assays with this compound as a Permeability Tracer

The integrity of the endothelial cell layer, which forms the blood-brain barrier (BBB), is crucial for maintaining CNS homeostasis. iscbfm.org Assessing the permeability of this barrier is essential in both basic research and in the context of various neurological diseases. While not a direct application of this compound, related fluorescent tracers are commonly used in endothelial permeability assays. eur.nl

In these assays, a fluorescent molecule is added to one compartment separated by an endothelial cell monolayer, and its passage to the adjacent compartment is measured over time. eur.nl This provides a quantitative measure of the barrier's integrity. For example, fluorescein (B123965) isothiocyanate-labeled dextran (B179266) is used to assess the leakage across endothelial cell monolayers. nih.gov The principles of these assays could be adapted using a water-soluble form of sulforhodamine to assess vascular permeability.

Analysis of Immune Cell Activation, Migration, and Phagocytic Processes Through this compound Labeling

While the primary application of Sulforhodamine 101 in the CNS has been for astrocyte labeling, its properties as a fluorescent dye also lend it to the study of immune cells. The lipophilic nature of this compound allows for the stable labeling of the plasma membranes of various cell types, including immune cells. caymanchem.commedchemexpress.com This enables the tracking of immune cell migration and their interactions with other cells.

Furthermore, the process of phagocytosis, a key function of immune cells like macrophages and microglia, can be investigated using fluorescently labeled particles or cells. While specific studies using this compound for this purpose are not detailed in the provided context, the general principle of using fluorescent probes to study phagocytosis is well-established. For instance, the uptake of fluorescently labeled vesicles or beads by phagocytic cells can be quantified using flow cytometry or microscopy. nih.govnih.gov

Innovations, Challenges, and Future Trajectories in Sulforhodamine 101 Dhpe Research

Integration of Sulforhodamine 101 DHPE with Advanced Biosensor Development and Optogenetic Systems

The unique properties of Sulforhodamine 101 (SR101) and its lipid conjugate, this compound, position them as valuable tools in the evolving fields of biosensor development and optogenetics.

In the realm of advanced biosensor development , the fluorescence of SR101 DHPE is sensitive to the local environment, a characteristic that can be harnessed for creating novel sensing platforms. For instance, research has demonstrated the use of ortho-Texas Red DHPE, a structurally related compound, in supported phospholipid bilayers to detect protein-ligand binding. This method relies on the modulation of interfacial pH upon protein binding, which in turn alters the fluorescence of the dye. researchgate.net This principle of using environmentally sensitive fluorescent lipids like this compound opens avenues for developing highly sensitive, real-time biosensors for a variety of molecular interactions at membrane surfaces. frontiersin.org

In the field of optogenetics , which involves controlling and monitoring the activity of neurons and other cells with light, SR101 has been utilized as a fluorescent contrast agent. In studies involving optogenetic stimulation of specific cell types, such as cholinergic amacrine cells in the retina, SR101 has been injected to visualize the retinal vasculature and monitor changes in capillary blood flow. arvojournals.org This allows researchers to correlate optogenetically induced cellular activity with physiological responses like changes in local blood circulation. The ability to combine SR101 labeling with optogenetic tools provides a powerful approach to dissecting the complex interplay between cellular function and physiological outcomes in living tissues.

Methodological Refinements for Enhanced Specificity and Reduced Artifacts in this compound Applications

While a valuable tool, the application of Sulforhodamine 101 and its derivatives is not without challenges. Methodological refinements are crucial to ensure the accuracy and reliability of experimental results.

A significant challenge in using SR101-based probes is ensuring their specificity for the intended target cells. While initially lauded as a highly specific marker for astrocytes in the brain, subsequent research has revealed that SR101 can also label other cell types, including oligodendrocytes. nih.govwikipedia.org This lack of absolute specificity can complicate data interpretation, particularly in heterogeneous cell populations where distinguishing between different cell types is critical.

The staining intensity of SR101 can also vary depending on the brain region being studied, with less specific labeling observed in areas like the brainstem compared to the hippocampus or cortex. creative-biolabs.com Furthermore, the uptake mechanism of SR101 is not fully understood but is thought to involve diffusion through gap junctions in astrocyte networks. creative-biolabs.com This can lead to variability in labeling efficiency and distribution.

To address these issues, researchers are exploring strategies such as:

Careful titration of dye concentration: Using the lowest effective concentration of the probe can help minimize non-specific uptake by less avid cell types.

Optimizing incubation times: Shorter incubation periods may favor the labeling of the primary target cells.

Post-experimental labeling: In some cases, applying the dye after the primary experimental measurements can help avoid potential confounding effects of the dye on cellular activity. creative-biolabs.com

Immunohistochemical validation: Co-staining with cell-type-specific antibodies is essential to confirm the identity of SR101-labeled cells. uzh.ch

Photobleaching, the irreversible loss of fluorescence upon prolonged exposure to excitation light, is a common problem in fluorescence microscopy. nih.gov Phototoxicity, where the excitation light and the fluorescent probe interact to produce reactive oxygen species that can damage cells, is an even greater concern in live-cell imaging.

While SR101 has been shown to be relatively stable with no signs of acute phototoxicity over several hours in some studies, the potential for these artifacts exists, especially in long-term imaging experiments. uzh.ch Strategies to mitigate these effects include:

Using photostabilizing agents: The inclusion of antioxidants or commercially available antifade reagents in the imaging medium can help reduce the rate of photobleaching. nih.gov

Employing advanced microscopy techniques: Techniques like two-photon microscopy, which uses lower energy infrared light for excitation, can reduce phototoxicity and photobleaching in deeper tissue layers compared to traditional confocal microscopy. uzh.ch

All-optical strategies: For certain classes of fluorescent probes, novel illumination schemes have been developed to minimize photobleaching by identifying and avoiding specific photobleaching pathways. researchgate.net

Addressing Non-Specific Staining and Off-Target Effects of this compound in Heterogeneous Cell Populations

High-Throughput Screening Platforms and Automated Image Analysis Pipelines Facilitated by this compound Fluorescence

The bright and stable fluorescence of this compound makes it well-suited for integration into high-throughput screening (HTS) platforms and automated image analysis pipelines.

High-Throughput Screening (HTS): In HTS, thousands of compounds are rapidly tested for their effects on a biological target. The fluorescence of SR101 DHPE can be used as a readout in cell-based assays. For example, changes in fluorescence intensity or distribution could indicate alterations in membrane integrity, cell morphology, or the binding of a test compound to a membrane-associated target. The compatibility of SR101 DHPE with automated liquid handling and high-content imaging systems makes it a valuable tool for large-scale screening campaigns. creative-biolabs.commedchemexpress.com

Automated Image Analysis: The distinct red fluorescence of SR101 DHPE simplifies the process of automated image segmentation and analysis. kuleuven.bempg.de In complex images containing multiple cell types, the SR101 signal can be used to specifically identify and quantify features of the labeled cells. This is particularly useful in studies of neuronal and glial networks, where automated pipelines can be developed to analyze large datasets of images, extracting quantitative information on cell number, morphology, and spatial relationships. uzh.ch

Comparative Methodological Assessments: this compound Versus Alternative Fluorescent Lipid and Cell Tracing Probes.

The choice of a fluorescent probe is critical for the success of any imaging experiment. This compound offers a number of advantages, but it is important to consider its properties in comparison to other available probes.

Comparison with Other Fluorescent Lipid Probes:

A variety of fluorescently labeled lipids are available for studying membrane dynamics and organization. These include probes with different fluorophores (e.g., NBD, Bodipy) attached to various lipid backbones. nih.gov The choice of probe depends on the specific application. For example, some probes are sensitive to membrane polarity, while others report on lipid packing or phase behavior. nih.gov

Molecular dynamics simulations have shown that fluorescent probes can themselves perturb the local lipid environment, an important consideration when interpreting experimental data. escholarship.org For instance, Texas Red-DHPE, which is structurally related to this compound, has been shown to interact with and alter the diffusion of neighboring lipids. escholarship.org

Comparison with Other Cell Tracing Probes:

For tracing cell populations, a wide array of dyes and genetically encoded markers are available. Lipophilic carbocyanine dyes, such as DiI and DiO, are widely used for long-term cell labeling and tracking due to their stable membrane integration and low cytotoxicity. bioscience.co.uk In contrast, while SR101 provides bright and immediate labeling, its potential for non-specific staining and effects on neuronal excitability are important considerations. nih.govwikipedia.orgnih.gov

Genetically encoded fluorescent proteins, such as GFP and its spectral variants, offer the advantage of cell-type-specific expression under the control of a specific promoter. nih.gov However, this approach is more time-consuming and labor-intensive than simply applying a fluorescent dye.

The following table provides a comparative overview of this compound and some alternative fluorescent probes:

FeatureThis compoundNBD-PEBodipy-PCDiIEGFP
Excitation Max (nm) ~586 medchemexpress.comcaymanchem.com~460~500~549~488
Emission Max (nm) ~605 medchemexpress.comcaymanchem.com~535~510~565~509
Primary Application Lipid bilayer imaging, RET medchemexpress.comcaymanchem.comMembrane fluidity, lipid traffickingMembrane labeling, single molecule trackingCell tracing, membrane labelingGenetically encoded cell marker
Key Advantages Bright, photostable, suitable for RETEnvironmentally sensitiveBright, relatively photostableStable labeling, low cytotoxicityCell-type specific expression
Key Limitations Potential for non-specific staining, can affect neuronal excitability nih.govwikipedia.orgSensitive to photobleachingCan alter membrane propertiesCan form aggregatesRequires genetic modification

Q & A

Q. What are the spectral properties of Sulforhodamine 101 DHPE, and how do they influence its selection for lipid bilayer imaging?

this compound exhibits excitation/emission maxima at 586/605 nm (λex/λem) , making it suitable for red-channel fluorescence microscopy. Its spectral overlap with green-emitting fluorophores (e.g., fluorescein derivatives) enables its use as a Förster resonance energy transfer (FRET) acceptor. The dye's integration into lipid bilayers is facilitated by its 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DHPE) tail, ensuring stable membrane incorporation . Methodological Tip: Pair it with a donor fluorophore (e.g., NBD-labeled lipids) for FRET-based studies of lipid-protein interactions or membrane phase separation.

Q. How should this compound be prepared for incorporation into model membranes?

The probe is typically dissolved in organic solvents (e.g., chloroform or methanol) and mixed with other lipids at 0.1–1 mol% to minimize membrane perturbation . For giant unilamellar vesicles (GUVs), use electroformation or hydration methods with controlled lipid ratios. Critical Step: Avoid exceeding 1 mol% to prevent dye aggregation, which can distort fluorescence signals and membrane dynamics .

Q. What experimental controls are essential when using this compound in FRET assays?

  • Donor-only control: Confirm absence of acceptor emission.
  • Acceptor-only control: Verify no direct excitation of the acceptor.
  • Negative control: Use lipid bilayers lacking the target ligand to baseline FRET efficiency. Data Interpretation: Calculate FRET efficiency using the formula E=1(IDA/ID)E = 1 - (I_{DA}/I_D), where IDAI_{DA} and IDI_D are donor intensities in the presence and absence of the acceptor .

Advanced Research Questions

Q. How does this compound’s localization at the lipid-water interface affect membrane dynamics in phase-separated systems?

Computational studies show that the Texas Red moiety (linked to DHPE) resides at the membrane interface rather than extending into the aqueous phase, causing local lipid disordering . This can artificially stabilize the liquid-disordered (ld) phase, leading to preferential partitioning in ld domains. Methodological Mitigation: Use low probe concentrations (<0.5 mol%) and validate phase behavior with complementary techniques (e.g., differential scanning calorimetry or Laurdan generalized polarization) .

Q. How can contradictory results in lipid phase partitioning studies using this compound be resolved?

Discrepancies often arise from dye-induced perturbations or variations in lipid composition. For example, in ternary lipid systems (e.g., DOPC/sphingomyelin/cholesterol), the probe’s interfacial localization may alter phase boundaries . Resolution Strategy: Cross-validate with non-perturbative probes (e.g., perylene) and perform molecular dynamics simulations to assess dye-lipid interactions .

Q. What optimization strategies are recommended for detecting this compound in low-abundance systems (e.g., single-molecule studies)?

A sheath-flow cuvette coupled with a 594 nm He–Ne laser achieves detection limits of 10 yoctomoles (6 molecules) in capillary electrophoresis . Advanced Tip: Use time-correlated single-photon counting (TCSPC) to resolve lifetime heterogeneity caused by microenvironmental changes (e.g., pH or membrane curvature) .

Q. How can this compound be integrated with radiolabeling techniques for multimodal imaging?

Derivatives like [18F]2B-SRF101 (a sulfonamide-modified variant) enable positron emission tomography (PET) alongside fluorescence imaging. Synthesis Note: Functionalize the sulfonic acid group of SR101 while preserving its fluorescence quantum yield (~0.65) .

Methodological Best Practices

  • Storage: Store aliquots at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis.
  • Quantification: Use absorbance at 586 nm (ε ≈ 116,000 M⁻¹cm⁻¹) for concentration calibration .
  • Ethical Compliance: For in vivo studies, ensure adherence to institutional guidelines for fluorescent probe use in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.